N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
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Overview
Description
Scientific Research Applications
- Researchers have investigated the cytotoxic effects of N-(piperidine-4-yl)benzamide derivatives against cancer cells. Structure-activity relationship studies revealed that certain substitutions on the benzene ring (such as halogen, carboxyl, nitro, or methyl groups) enhance the cytotoxicity of these derivatives .
Anticancer Activity
Mechanism of Action
Target of Action
The primary target of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide acts as an antagonist to the CCR5 receptor . It contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .
Biochemical Pathways
The blockade of the CCR5 receptor by N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide affects the HIV-1 entry pathway . This disruption prevents the virus from entering the cell, thereby inhibiting the progression of the infection .
Pharmacokinetics
The compound was designed considering bioisosterism and pharmacokinetic parameters
Result of Action
The result of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide’s action is the prevention of HIV-1 entry into cells, which can slow the progression of the infection . This is achieved by blocking the CCR5 receptor, which is essential for the virus to enter the cell .
Action Environment
The action of N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is influenced by the cellular environment. For instance, the presence of the CCR5 receptor on the cell surface is necessary for the compound to exert its antagonistic effect . Additionally, the compound’s efficacy may be influenced by factors such as the concentration of the compound and the presence of other competing ligands .
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-19-12-11-17-9-7-14(8-10-17)16-15(18)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZMTLHAKZSNIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.